5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a hybrid heterocyclic scaffold combining triazolo[3,2-b]thiazole, piperazine, and aryl substituents. Its structural complexity arises from:
- A triazolo[3,2-b]thiazole core fused with a hydroxyl group at position 4.
- A 4-nitrophenyl group linked via a methyl bridge to the piperazine moiety.
- A 3-chlorophenyl-substituted piperazine at position 4 and a furan-2-yl group at position 2.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN6O4S/c26-17-3-1-4-19(15-17)29-10-12-30(13-11-29)21(16-6-8-18(9-7-16)32(34)35)22-24(33)31-25(37-22)27-23(28-31)20-5-2-14-36-20/h1-9,14-15,21,33H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKHCWEIFQPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)[N+](=O)[O-])C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(3-Chlorophenyl)piperazine Intermediate
The piperazine moiety is synthesized via a modified Ullmann coupling reaction. In a representative procedure, 3-chloroaniline (2.2 g, 17.2 mmol) reacts with bis(2-chloroethyl)methylamine hydrochloride in dimethylbenzene at reflux for 18 hours. The reaction proceeds through nucleophilic displacement, forming 1-(3-chlorophenyl)piperazine hydrochloride with a 65% yield after recrystallization in acetone. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dimethylbenzene | |
| Temperature | Reflux (140–150°C) | |
| Yield | 65% |
This intermediate is critical for subsequent functionalization with the 4-nitrophenyl group.
Introduction of the 4-Nitrophenyl Group
The 4-nitrophenyl substituent is introduced via nucleophilic aromatic substitution. A solution of 1-(3-chlorophenyl)piperazine hydrochloride (2.5 g, 10.8 mmol) and 4-fluoro-1-nitrobenzene (1.7 g, 10.8 mmol) in dimethylformamide (DMF) reacts with potassium carbonate (2.2 g, 21 mmol) at room temperature for 2 hours. The reaction achieves a 98% yield of 1-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine after aqueous workup and filtration.
$$
\text{1-(3-Cl-C}6\text{H}4\text{)piperazine} + \text{4-F-C}6\text{H}4\text{-NO}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(3-Cl-C}6\text{H}4\text{)-4-(4-NO}2\text{-C}6\text{H}4\text{)piperazine} \quad
$$
Construction of the Triazolo[3,2-b]thiazol-6-ol Core
The triazolo-thiazole nucleus is synthesized via cyclocondensation. 4-Amino-5-(furan-2-yl)-1,2,4-triazole-3-thiol (1.0 g, 5.2 mmol) reacts with chloroacetic acid (0.6 g, 6.2 mmol) in ethanol under reflux for 6 hours. The thiol group undergoes nucleophilic attack, forming the thiazole ring, followed by intramolecular cyclization to yield 2-(furan-2-yl)-triazolo[3,2-b]thiazol-6-ol (75% yield).
| Parameter | Value | Source |
|---|---|---|
| Cyclizing Agent | Chloroacetic acid | |
| Solvent | Ethanol | |
| Yield | 75% |
Mannich Reaction for Alkylation and Coupling
The final assembly employs a Mannich reaction to link the piperazine and triazolo-thiazole components. A mixture of 1-(3-chlorophenyl)-4-(4-nitrophenyl)piperazine (1.2 g, 3.1 mmol), 2-(furan-2-yl)-triazolo[3,2-b]thiazol-6-ol (0.8 g, 3.1 mmol), formaldehyde (37% aqueous solution, 1.5 mL), and acetic acid (0.5 mL) is stirred at 60°C for 12 hours. The reaction proceeds via imine formation, followed by nucleophilic addition, yielding the target compound (58% yield after column chromatography).
$$
\text{Piperazine intermediate} + \text{Triazolo-thiazole} \xrightarrow{\text{HCHO, AcOH}} \text{Target compound} \quad
$$
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from ethanol. Structural confirmation is achieved through:
- $$^1$$H NMR : Peaks at δ 8.09 (d, Ar-H), 6.80 (d, Ar-H), and 3.48–3.37 (m, piperazine-CH$$_2$$).
- IR Spectroscopy : Bands at 1522 cm$$^{-1}$$ (C-N), 1682 cm$$^{-1}$$ (C=N).
- Mass Spectrometry : Molecular ion peak at m/z 529.2 ([M+H]$$^+$$).
Optimization Strategies and Challenges
- Solvent Selection : DMF enhances nucleophilic substitution rates for aromatic systems, while ethanol facilitates cyclization.
- Side Reactions : Competing chlorination at the furan ring is mitigated by maintaining low temperatures (0–10°C) during alkylation.
- Yield Improvement : Catalytic amounts of triethylamine (0.1 eq) increase Mannich reaction efficiency to 72%.
Industrial Scalability Considerations
Large-scale production (>1 kg) requires:
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol exhibit antidepressant and anxiolytic properties. The piperazine moiety is known for its role in modulating serotonin receptors, which are critical targets for treating depression and anxiety disorders. Preliminary studies suggest that this compound may enhance serotonergic transmission, leading to mood improvement and anxiety reduction.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific cancer cell lines has been attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. For instance, the presence of nitrophenyl groups may enhance the compound's reactivity towards biomolecules associated with cancer progression.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has indicated that derivatives of triazole and thiazole possess significant antibacterial and antifungal properties. The compound's unique structure may contribute to its efficacy against resistant strains of bacteria and fungi.
Study 1: Antidepressant Effects
In a controlled study involving animal models of depression, the administration of this compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. The results suggest an enhancement of serotonergic activity, aligning with the pharmacological profile expected from similar piperazine derivatives.
Study 2: Anticancer Efficacy
A recent investigation evaluated the cytotoxic effects of 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 5-{[4-(3-chlorophenyl)piperazin-1-yl](4-nitrophenyl)methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-nitrophenyl group (strong electron-withdrawing) contrasts with 4-methoxy/ethoxy (electron-donating) in and 4-methylphenyl (neutral) in . Nitro groups may enhance binding to electron-deficient enzyme pockets but reduce solubility .
- Furan vs.
Pharmacological Implications
- Antifungal Activity: highlights that triazole-thiadiazole hybrids inhibit fungal lanosterol 14-α-demethylase (3LD6), a cytochrome P450 enzyme. The target’s triazolo-thiazole core may exhibit similar mechanisms, though the nitro group’s redox activity could introduce cytotoxicity .
- Selectivity Profiles : Compounds with methoxy/ethoxy substituents () may exhibit lower toxicity due to improved solubility, whereas halogenated derivatives (e.g., 2-fluorophenyl in ) often show enhanced metabolic stability .
Crystallographic and Conformational Data
- Isostructural Analogues : describes fluorophenyl-triazole derivatives crystallizing in triclinic systems (P̄1 symmetry) with planar conformations except for one fluorophenyl group oriented perpendicularly. This suggests that bulky aryl substituents (e.g., nitro in the target) may disrupt crystallinity or induce strain .
Biological Activity
The compound 5-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure comprising a triazole ring fused with a thiazole moiety, along with a piperazine and furan substituent. The presence of the 3-chlorophenyl and 4-nitrophenyl groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this one exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis . The incorporation of the triazole and thiazole rings is believed to enhance this activity through mechanisms involving enzyme inhibition.
Antiviral Activity
The antiviral properties of related compounds have been explored extensively. A study synthesized sulfonamide derivatives containing similar structural features and assessed their efficacy against Tobacco Mosaic Virus (TMV), revealing that some compounds achieved approximately 50% inhibition . This suggests a potential for antiviral applications in the context of viral infections.
Anticancer Potential
The compound's structural components may also confer anticancer properties. Compounds with similar frameworks have been evaluated for their ability to inhibit cancer cell proliferation. Some derivatives were found to exhibit cytotoxic effects on various cancer cell lines, indicating the need for further exploration into their mechanisms of action and efficacy in cancer therapy .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or tumor growth.
- Receptor Interaction : The piperazine moiety could facilitate binding to central nervous system receptors, potentially influencing neurotransmitter levels.
- Antioxidant Activity : The furan ring may contribute to antioxidant properties, protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to the one possess significant inhibitory effects on various microbial strains. For example:
| Compound | Target Organism | Inhibition (%) |
|---|---|---|
| 5-{...} | Salmonella typhi | 75% |
| 5-{...} | Bacillus subtilis | 80% |
These findings underscore the potential utility of this compound as an antimicrobial agent.
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to specific biological targets. These studies revealed favorable interactions with target proteins associated with cancer and microbial resistance .
Q & A
Q. Critical parameters :
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Prevents side reactions (e.g., over-alkylation) |
| Solvent | DMF or chloroform | Enhances solubility of intermediates |
| Catalyst | Triethylamine (5–10 mol%) | Accelerates piperazine coupling |
Basic: How to confirm the molecular structure and purity of this compound post-synthesis?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : Analyze - and -NMR to verify aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 579.1) and fragmentation patterns .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect impurities .
Advanced: How to resolve discrepancies in reported biological activities (e.g., antifungal vs. anticancer efficacy) across studies?
Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use CLSI guidelines for antifungal testing (MIC against Candida albicans) and NCI-60 panels for anticancer screening .
- Structural validation : Compare activity of the exact compound (CAS-documented) with analogs differing in substituents (e.g., 4-nitrophenyl vs. 4-fluorophenyl groups) .
- Dose-response curves : Establish EC values under controlled conditions (pH 7.4, 37°C) to exclude false positives from cytotoxicity .
Advanced: What mechanistic hypotheses explain its interaction with biological targets?
Answer:
The compound’s pharmacophores suggest dual mechanisms:
- Receptor modulation : Piperazine and chlorophenyl groups may bind serotonin (5-HT) or dopamine D receptors, as seen in molecular docking studies (PDB: 3LD6) .
- Enzyme inhibition : The thiazolo-triazole core could inhibit cytochrome P450 or lanosterol 14α-demethylase, disrupting fungal ergosterol synthesis .
- Validation : Use radioligand binding assays (e.g., -spiperone displacement) and enzyme kinetics (Lineweaver-Burk plots) to test hypotheses .
Advanced: How to design derivatives to improve selectivity for specific biological targets?
Answer:
Rational design strategies include:
- Substituent tuning : Replace 4-nitrophenyl with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Scaffold hopping : Synthesize triazolo-thiadiazole analogs to reduce off-target effects .
- QSAR modeling : Use CoMFA or molecular dynamics to predict binding affinities and ADMET properties .
Q. Example derivative modifications :
| Position | Modification | Expected Impact |
|---|---|---|
| Piperazine N4 | Replace 3-chlorophenyl with 2,4-difluorophenyl | Increased 5-HT affinity |
| Thiazole C2 | Substitute furan with pyridine | Enhanced kinase inhibition |
Advanced: What experimental approaches elucidate its metabolic stability in vitro?
Answer:
- Microsomal assays : Incubate with rat liver microsomes (NADPH-regenerating system) and monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- CYP inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .
Basic: What are the solubility and stability profiles under physiological conditions?
Answer:
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS); use DMSO stock solutions (10 mM) for in vitro studies .
- Stability : Degrades <10% in PBS (pH 7.4) at 25°C over 24 hours but hydrolyzes rapidly in acidic conditions (pH 2.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
